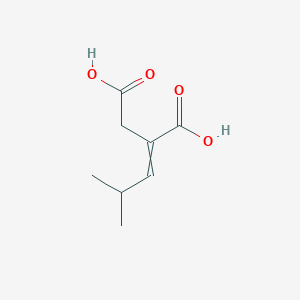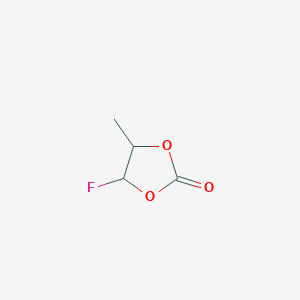![molecular formula C20H42O3 B14302092 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol CAS No. 113181-09-2](/img/structure/B14302092.png)
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C20H42O3. It is a type of glycol ether, characterized by its long alkyl chain and multiple ether linkages. This compound is known for its surfactant properties, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with 2-hexyldecanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hexyldecanol attacks the chloroethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as potassium carbonate, can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and alcohols.
科学的研究の応用
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a solvent in organic reactions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
作用機序
The mechanism of action of 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport of molecules across cell membranes.
類似化合物との比較
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but contains a thiol group instead of a hydroxyl group.
2-{2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group, making it more reactive in substitution reactions.
2-{2-[2-(2-Aminoethoxy)ethoxy]ethanol: Contains an amino group, which can participate in additional types of chemical reactions.
Uniqueness
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and solubilizing agent, distinguishing it from other similar compounds.
特性
CAS番号 |
113181-09-2 |
|---|---|
分子式 |
C20H42O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
2-[2-(2-hexyldecoxy)ethoxy]ethanol |
InChI |
InChI=1S/C20H42O3/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-23-18-17-22-16-15-21/h20-21H,3-19H2,1-2H3 |
InChIキー |
QQIVPCAXRGXCTA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)COCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


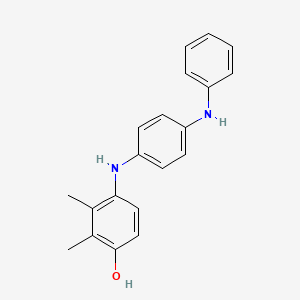

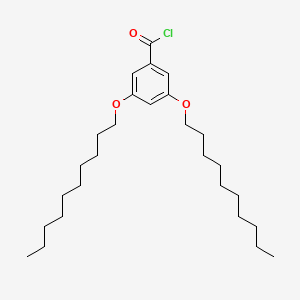
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
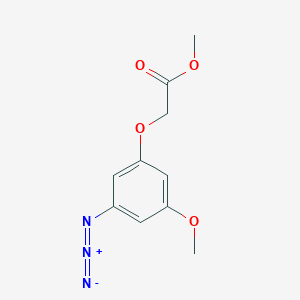

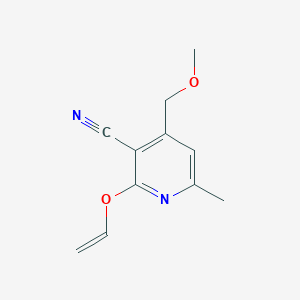
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
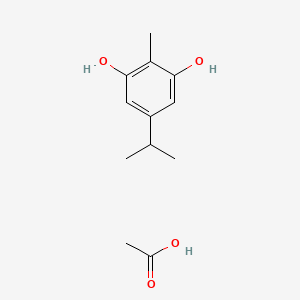
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
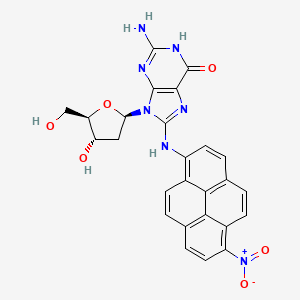
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
